molecular formula C19H19N5O3S B2926643 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034532-56-2

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2926643
CAS No.: 2034532-56-2
M. Wt: 397.45
InChI Key: ZKVIJBWWGDLPCD-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of significant interest in both academic and industrial circles. This compound features a complex structure, combining elements of pyrrolo[2,3-c]pyridine, pyrazole, and benzenesulfonamide. Its multifaceted nature allows for a wide range of applications and makes it a subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves the construction of the pyrrolo[2,3-c]pyridine core, followed by the addition of the ethyl linker and the benzenesulfonamide group. These steps require specific reagents, such as appropriate precursors and catalysts, and conditions like controlled temperature and pH to ensure high yields and purity.

Industrial Production Methods: : In an industrial setting, large-scale synthesis may employ more robust and efficient methods. This might involve the use of flow chemistry techniques, where the reactants are continuously fed into a reactor, optimizing the reaction conditions for better scalability and reproducibility. The purification steps could include advanced chromatographic techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: : N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : This reaction can introduce additional functional groups or modify the existing structure to enhance its properties.

  • Reduction: : Opposite to oxidation, reduction can simplify the compound's structure, potentially opening up new applications.

  • Substitution: : Through nucleophilic or electrophilic substitution reactions, different substituents can be introduced, altering its chemical and physical properties.

Common Reagents and Conditions: : Reactions involving this compound often use specific catalysts, solvents, and temperature controls to optimize the outcomes. For example, strong oxidizing agents or reducing agents might be used under controlled conditions to achieve the desired transformation.

Major Products: : Depending on the type of reaction, the products formed can vary significantly. Oxidation might yield more complex derivatives, while reduction typically results in simpler compounds. Substitution reactions can lead to a wide array of derivatives, each with potentially unique applications.

Scientific Research Applications

This compound is utilized in various fields, including:

  • Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: : Investigated for its potential as a biochemical probe to study cellular processes.

  • Medicine: : Potential therapeutic applications, including as an inhibitor in certain biological pathways.

  • Industry: : Used in materials science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects is linked to its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. By binding to these targets, it can modulate their activity, leading to a range of biological effects. The pathways involved can include signaling cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its unique combination of structural motifs. When compared to similar compounds, such as those with different substituents on the pyrrolo[2,3-c]pyridine or pyrazole rings, this compound might exhibit distinct physical and chemical properties, and biological activities.

List of Similar Compounds

  • N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)phenylacetamide.

  • 2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-(1H-pyrazol-1-yl)phenyl)acetamide.

These similarities and differences highlight the versatility and unique potential of this compound in scientific research and practical applications.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-22-12-7-15-8-13-23(19(25)18(15)22)14-10-21-28(26,27)17-5-3-16(4-6-17)24-11-2-9-20-24/h2-9,11-13,21H,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVIJBWWGDLPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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